2-Hydroxy-5-aminopyridine N-oxide
CAS No.: 900139-09-5
Cat. No.: VC8314527
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900139-09-5 |
|---|---|
| Molecular Formula | C5H6N2O2 |
| Molecular Weight | 126.11 g/mol |
| IUPAC Name | 5-amino-1-hydroxypyridin-2-one |
| Standard InChI | InChI=1S/C5H6N2O2/c6-4-1-2-5(8)7(9)3-4/h1-3,9H,6H2 |
| Standard InChI Key | KZNSICYVTLANPK-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C=C1N)O |
| Canonical SMILES | C1=CC(=O)N(C=C1N)O |
Introduction
Structural and Spectroscopic Properties
Molecular Geometry
The pyridine N-oxide core exhibits planar geometry, with an N–O bond length of approximately 1.34 Å and a C–N–C angle of 124°, as observed in pyridine N-oxide derivatives . The addition of hydroxyl and amino groups at the 2- and 5-positions, respectively, introduces electronic perturbations. Computational models suggest that the amino group enhances electron density at the pyridine ring, while the N-oxide group reduces basicity compared to unoxidized pyridines .
Spectral Characteristics
-
IR Spectroscopy: The N-O stretch typically appears near 1,250–1,350 cm⁻¹, while O-H and N-H stretches are observed at 3,200–3,600 cm⁻¹ .
-
NMR Spectroscopy:
-
¹H NMR: The aromatic protons resonate between δ 6.5–8.5 ppm, with deshielding effects from the N-oxide group. The amino proton signal (δ 4.5–5.5 ppm) may broaden due to hydrogen bonding .
-
¹³C NMR: The C-2 (hydroxyl-bearing) and C-5 (amino-bearing) carbons are deshielded, appearing at δ 150–160 ppm .
-
Synthetic Methodologies
Oxidation of Pyridine Derivatives
The N-oxide group is typically introduced via oxidation of the parent pyridine. Industrial routes often employ hydrogen peroxide (30%) with catalysts such as sodium tungstate or methyltrioxorhenium (MTO) . For 2-hydroxy-5-aminopyridine N-oxide, a plausible pathway involves:
-
Selective Oxidation: Treatment of 2-hydroxy-5-aminopyridine with H₂O₂/AcOH or H₂O₂/MTO to form the N-oxide .
-
Protection-Deprotection Strategies: Amino groups may require protection (e.g., acetylation) during oxidation to prevent side reactions .
Table 1: Catalytic Systems for Pyridine N-Oxidation
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂/AcOH | Acetic Acid | 70–85 | |
| H₂O₂/MTO | Water | 90–95 | |
| Urea-H₂O₂ Complex | Ethanol | 65–75 |
Hydrolysis of Halogenated Precursors
A patent describing 2-hydroxypyridine N-oxide synthesis (CN102001995A) outlines a one-pot method using 2-chloropyridine, H₂O₂, and sodium tungstate, followed by alkaline hydrolysis . Adapting this route, 2-chloro-5-aminopyridine could undergo analogous oxidation and hydrolysis to yield the target compound.
Reactivity and Functionalization
Electrophilic Substitution
The N-oxide group directs electrophiles to the 4-position, while the hydroxyl and amino groups activate the 3- and 6-positions. For example:
-
Nitration: Yields 3-nitro derivatives under mild conditions .
-
Sulfonation: Concentrated H₂SO₄ introduces sulfonic acid groups at the 4-position .
Coordination Chemistry
Pyridine N-oxides act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) via the oxygen lone pairs . The amino group in 2-hydroxy-5-aminopyridine N-oxide may enhance chelation, forming stable complexes with applications in catalysis or biomimetic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume